N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a drug. This compound is commonly referred to as BPP-1 and is known for its ability to bind to certain receptors in the body, which can produce a range of physiological effects. In
Mechanism of Action
The mechanism of action of BPP-1 involves its binding to the sigma-1 receptor, which leads to the modulation of several intracellular signaling pathways. This includes the inhibition of voltage-gated calcium channels, the activation of protein kinase C, and the regulation of reactive oxygen species. These effects can lead to a range of physiological responses, including the reduction of anxiety and pain.
Biochemical and Physiological Effects:
BPP-1 has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the reduction of oxidative stress. It has also been found to have anxiolytic and analgesic effects in animal models, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using BPP-1 in lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this receptor without affecting other receptors in the body. However, one limitation of using BPP-1 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of BPP-1, including its potential use in treating a range of conditions, including anxiety, depression, and pain. Further research is needed to determine the optimal dosage and administration methods for BPP-1, as well as its potential side effects. Additionally, the development of more soluble analogs of BPP-1 could improve its usability in lab experiments and clinical settings.
Synthesis Methods
The synthesis method of BPP-1 involves several steps, including the reaction of 4-bromobenzylamine with ethyl 2-chloroacetate to form N-(4-bromobenzyl)-2-chloroacetamide. This is followed by the reaction of this intermediate with piperazine to form N-(4-bromobenzyl)-2-piperazin-1-ylacetamide. Finally, the reaction of this intermediate with (E)-2-phenylethenylsulfonyl chloride produces BPP-1.
Scientific Research Applications
BPP-1 has been studied for its potential use in treating a range of conditions, including anxiety, depression, and pain. It has been found to bind to the sigma-1 receptor, which is involved in regulating a range of physiological processes, including neurotransmitter release, calcium signaling, and oxidative stress. BPP-1 has also been found to have anxiolytic and analgesic effects in animal models, making it a promising candidate for drug development.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c21-18-6-8-19(9-7-18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTHJOVTFYIUMR-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.